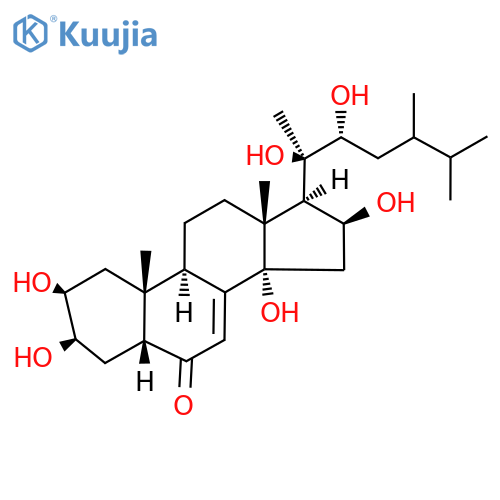

Cas no 1042362-47-9 (Polyporoid C)

Polyporoid C structure

商品名:Polyporoid C

CAS番号:1042362-47-9

MF:C28H46O7

メガワット:494.66

CID:5145455

Polyporoid C 化学的及び物理的性質

名前と識別子

-

- Ergost-7-en-6-one, 2,3,14,16,20,22-hexahydroxy-, (2β,3β,5β,16β,22R,24ξ)-

- Polyporoid C

-

- インチ: 1S/C28H46O7/c1-14(2)15(3)9-23(33)27(6,34)24-22(32)13-28(35)17-10-19(29)18-11-20(30)21(31)12-25(18,4)16(17)7-8-26(24,28)5/h10,14-16,18,20-24,30-35H,7-9,11-13H2,1-6H3/t15?,16-,18-,20+,21-,22-,23+,24-,25+,26+,27-,28+/m0/s1

- InChIKey: RVRAYMBCPTYQKZ-UFOPSCFWSA-N

- ほほえんだ: [C@@]12(C(C=C3[C@]4(O)C[C@@H]([C@@]([H])([C@@]4(C)CC[C@]3([H])[C@@]1(C)C[C@H](O)[C@H](O)C2)[C@](C)([C@H](O)CC(C(C)C)C)O)O)=O)[H]

Polyporoid C 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| CHENG DOU PU SI SHENG WU KE JI GU FEN Co., Ltd. | PS3067-0005 |

Polyporoid C |

1042362-47-9 | 90.0%(HPLC) | 5mg |

¥ 4800 | 2022-12-29 | |

| CHENG DOU PU SI SHENG WU KE JI GU FEN Co., Ltd. | PS3067-5mg |

Polyporoid C |

1042362-47-9 | 90.0%(HPLC) | 5mg |

¥ 4800.0000 | 2023-09-21 |

Polyporoid C 関連文献

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

1042362-47-9 (Polyporoid C) 関連製品

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量